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molecular formula C7H5NaO3 B8708425 Sodium 3,4-(methylenedioxy) phenolate

Sodium 3,4-(methylenedioxy) phenolate

Cat. No. B8708425
M. Wt: 160.10 g/mol
InChI Key: LEWPSSCATGWXEP-UHFFFAOYSA-M
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Patent
US04835164

Procedure details

A solution of sodium 3,4-methylenedioxy-phenoxide was prepared by adding slowly with stirring and under nitrogen a solution of 3,4-methylenedioxy phenol (59.66 g, 0.432 mole) in 250 ml of tetrahydrofuran (THF) (distilled from lithium aluminum hydride) to a mixture of sodium hydride (50%) (20.74 g, 0.432 mole), (previously washed with hexane and dried) in 250 ml of THF. After stirring for 30 min at room temperature, all evolution of hydrogen ceased and 1-(2'-pyridyl)-2-bromoethanol* hydrobromide (30.56 g, 0.108 mole) was added as a solid over a 5 min period. The reaction was heated at reflux overnight under nitrogen. The THF was removed in vacuo, and the resulting dark brown oil was partitioned between water and methylene chloride. The methylene chloride layer was extracted with 10% sodium hydroxide and was dried over sodium sulfate. The solvent was removed in vacuo to give a brown solid (21.95 g). This material was dissolved in methanol and converted to the hydrochloride salt with ethereal hydrogen chloride. This salt was recrystallized from methanol-diethyl ether to give 18.29 g (57.3%) of a brown solid, m.p. 165.6°-167.0° C. with decomposition.
Quantity
59.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-(2'-pyridyl)-2-bromoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30.56 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.[H-].[Na+:12].Br>O1CCCC1>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([O-:10])=[CH:4][C:3]=2[O:2]1.[Na+:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
59.66 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.74 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
1-(2'-pyridyl)-2-bromoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30.56 g
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding slowly
WASH
Type
WASH
Details
(previously washed with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried) in 250 ml of THF
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting dark brown oil was partitioned between water and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride layer was extracted with 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OC=2C=C([O-])C=CC2O1.[Na+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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